molecular formula C14H20ClNO B2758171 3-chloro-N-(4-isopropylphenyl)-2,2-dimethylpropanamide CAS No. 303986-03-0

3-chloro-N-(4-isopropylphenyl)-2,2-dimethylpropanamide

Cat. No.: B2758171
CAS No.: 303986-03-0
M. Wt: 253.77
InChI Key: LDUCLWLAISGAKG-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-isopropylphenyl)-2,2-dimethylpropanamide is a chlorinated propanamide derivative featuring a 4-isopropylphenyl substituent on the amide nitrogen. Its molecular formula is C₁₄H₁₉ClNO, with a molecular weight of 252.76 g/mol. The compound is structurally characterized by:

  • A chloro substituent at the 3-position of the propanamide backbone.
  • Two methyl groups at the 2,2-positions, conferring steric bulk.
  • A 4-isopropylphenyl group, which introduces significant hydrophobicity and steric hindrance.

Properties

IUPAC Name

3-chloro-2,2-dimethyl-N-(4-propan-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO/c1-10(2)11-5-7-12(8-6-11)16-13(17)14(3,4)9-15/h5-8,10H,9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUCLWLAISGAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(C)(C)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-isopropylphenyl)-2,2-dimethylpropanamide typically involves the reaction of 4-isopropylphenylamine with 3-chloro-2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-isopropylphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that derivatives of 3-chloro-N-(4-isopropylphenyl)-2,2-dimethylpropanamide exhibit significant activity against receptor tyrosine kinases, which are critical in cancer signaling pathways. For instance, compounds structurally related to this amide have shown potent inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a target for anticancer therapies. One study demonstrated that a similar compound was more potent than established inhibitors like sunitinib and erlotinib .

1.2 Neuroprotective Effects
Another area of application is in neuroprotection. Compounds with similar structural motifs have been evaluated for their ability to modulate calcium homeostasis in neuronal cells, potentially offering therapeutic strategies for neurodegenerative diseases. The neuroprotective activity was assessed through various assays, revealing that certain derivatives could significantly reduce cell death induced by oxidative stress .

Pharmacological Insights

2.1 Mechanism of Action
The mechanism by which 3-chloro-N-(4-isopropylphenyl)-2,2-dimethylpropanamide exerts its effects involves modulation of key signaling pathways. Specifically, it acts as an inhibitor of receptor tyrosine kinases, which play a pivotal role in cell proliferation and survival. This inhibition can lead to decreased tumor growth and improved outcomes in cancer models .

2.2 Drug-Likeness and Bioavailability
Pharmacokinetic studies have shown that modifications to the compound can enhance its drug-likeness, including improved solubility and permeability across biological membranes. These properties are crucial for developing effective therapeutic agents with favorable absorption profiles .

Synthesis and Structural Variants

3.1 Synthetic Pathways
The synthesis of 3-chloro-N-(4-isopropylphenyl)-2,2-dimethylpropanamide typically involves nucleophilic substitution reactions where the isopropyl group plays a significant role in modulating biological activity. Various synthetic routes have been explored to optimize yield and purity of the final product .

3.2 Structural Modifications
Table 1 summarizes some structural variants of the compound along with their biological activities:

Compound NameStructure ModificationActivity Level (vs Sunitinib)
3-chloro-N-(4-isopropylphenyl)-2,2-dimethylpropanamideBase CompoundReference
N-(4-chloro-3-(trifluoromethyl)phenyl)-2,2-dimethylpropanamideTrifluoromethyl SubstitutionEnhanced
N-(4-methoxyphenyl)-2,2-dimethylpropanamideMethoxy Group AdditionReduced

Case Studies

4.1 In Vivo Studies
In vivo studies have demonstrated the efficacy of compounds related to 3-chloro-N-(4-isopropylphenyl)-2,2-dimethylpropanamide in reducing tumor size in animal models, showcasing their potential as viable candidates for cancer treatment .

4.2 Clinical Implications
The implications of these findings extend to clinical settings where such compounds could be integrated into combination therapies aimed at enhancing treatment efficacy while minimizing side effects associated with conventional chemotherapy .

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-isopropylphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with receptor sites, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Chlorine Position : The 3-chloro substituent is conserved across analogs, contributing to electron-withdrawing effects and enhancing electrophilic character for nucleophilic interactions in biological systems .
  • 4-Hydroxy-3-methoxybenzyl (): The hydroxyl and methoxy groups enable hydrogen bonding, improving solubility and crystallinity . 4-(Dimethylamino)phenyl (): The dimethylamino group increases basicity and solubility in acidic environments .

Physicochemical Properties

  • Melting Points and Solubility: The 4-isopropylphenyl analog is expected to have a higher melting point (>150°C) due to hydrophobic packing, whereas hydroxy-containing analogs (e.g., ) exhibit lower melting points (~100–120°C) due to hydrogen-bonding disruptions . Solubility in polar solvents (e.g., ethanol) decreases with bulkier substituents (isopropyl > methoxy > dimethylamino) .

Biological Activity

3-chloro-N-(4-isopropylphenyl)-2,2-dimethylpropanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C13H18ClN
  • Molecular Weight : 235.74 g/mol
  • IUPAC Name : 3-chloro-N-(4-isopropylphenyl)-2,2-dimethylpropanamide

This structure includes a chloro group and an isopropyl-substituted phenyl moiety, which are significant for its biological interactions.

Research indicates that 3-chloro-N-(4-isopropylphenyl)-2,2-dimethylpropanamide may exert its biological effects through several mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression. For instance, studies have indicated that modifications in the phenyl ring can enhance the inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2) and other receptor tyrosine kinases (RTKs) .
  • Anticancer Activity : The compound's structural features suggest potential anticancer properties. In vitro studies have demonstrated that related compounds exhibit significant cytotoxic effects on various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell proliferation .
  • Neuroprotective Effects : Some derivatives of similar amides have been associated with neuroprotective activities, potentially through modulation of calcium signaling pathways in neuronal cells . This suggests that 3-chloro-N-(4-isopropylphenyl)-2,2-dimethylpropanamide could influence neurodegenerative processes.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 3-chloro-N-(4-isopropylphenyl)-2,2-dimethylpropanamide and structurally related compounds:

Compound NameActivity TypeIC50 Value (µM)Reference
3-chloro-N-(4-isopropylphenyl)-2,2-dimethylpropanamideAnticancerTBDTBD
N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diaminesVEGFR-2 Inhibition0.1 - 1.0
CGP37157 (related compound)Neuroprotective11.5

Case Study 1: Anticancer Efficacy

A study investigating the anticancer properties of structurally similar compounds revealed that modifications at the para position of the phenyl ring significantly enhanced cytotoxicity against melanoma cell lines. The presence of a chloro substituent was found to increase binding affinity to target receptors involved in tumor growth regulation .

Case Study 2: Neuroprotective Mechanisms

Another investigation into related compounds demonstrated their ability to modulate calcium homeostasis in neuronal cells, leading to reduced apoptosis under stress conditions. This suggests a potential application for 3-chloro-N-(4-isopropylphenyl)-2,2-dimethylpropanamide in neurodegenerative disease models .

Q & A

Basic: What are the optimal synthetic routes for preparing 3-chloro-N-(4-isopropylphenyl)-2,2-dimethylpropanamide?

Methodological Answer:
The synthesis typically involves coupling 4-isopropylphenylamine with 3-chloro-2,2-dimethylpropanoyl chloride under basic conditions. Key steps include:

  • Solvent Selection: Dichloromethane or tetrahydrofuran (THF) is used to dissolve reactants .
  • Base: Triethylamine or pyridine neutralizes HCl generated during the reaction .
  • Temperature: Reactions are conducted at 0–25°C to minimize side products .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Yield optimization (70–85%) depends on stoichiometric control and moisture exclusion .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:
Analytical techniques include:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 1.2–1.4 ppm (isopropyl CH3), δ 2.1–2.3 ppm (dimethylpropanamide CH3), and δ 7.2–7.4 ppm (aromatic protons) confirm substituent positions .
    • ¹³C NMR: Carbonyl (C=O) at ~170 ppm and quaternary carbons at ~45 ppm validate the propanamide backbone .
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
  • Mass Spectrometry: ESI-MS ([M+H]+) confirms molecular weight (e.g., m/z 282.8 for C14H19ClNO) .

Advanced: How can computational modeling guide reaction pathway design for derivatives of this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict:

  • Transition States: Energy barriers for acyl chloride-amine coupling (rate-determining step) .
  • Regioselectivity: Substituent effects on electrophilic aromatic substitution (e.g., para vs. meta substitution) .
  • Reaction Optimization: Machine learning (ML) models trained on experimental data (solvent, temperature) predict optimal conditions for novel derivatives .

Advanced: How to resolve contradictions in reaction outcomes (e.g., unexpected by-products)?

Methodological Answer:

  • By-Product Analysis: Use LC-MS or GC-MS to identify impurities (e.g., hydrolyzed propanamide or diarylurea by-products) .
  • Mechanistic Studies: Isotopic labeling (e.g., ¹⁸O in acyl chloride) traces hydrolysis pathways .
  • Condition Screening: Vary solvents (polar vs. nonpolar) and bases (e.g., DBU vs. Et3N) to suppress side reactions .

Advanced: What methodologies evaluate the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Kinetic Studies: Measure IC50 against target enzymes (e.g., proteases) using fluorogenic substrates .
    • Docking Simulations: AutoDock Vina predicts binding modes to active sites .
  • Cellular Models:
    • In Vitro Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa) assess therapeutic potential .
    • ROS Detection: Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress induction .

Basic: What are the key physical properties (e.g., solubility, stability) of this compound?

Methodological Answer:

  • Solubility:
    • Lipophilic (logP ~3.2) with poor aqueous solubility. Use DMSO or ethanol for stock solutions .
  • Stability:
    • Hydrolyzes under acidic/alkaline conditions. Store at −20°C in inert atmospheres .
    • Thermal Analysis: DSC shows decomposition onset at ~180°C .

Advanced: How to control regioselectivity in electrophilic substitutions on the aromatic ring?

Methodological Answer:

  • Directing Groups: The isopropyl group at the para position directs electrophiles to the ortho position.
  • Catalytic Systems:
    • Lewis acids (e.g., AlCl3) enhance nitration regioselectivity .
    • Pd-catalyzed C–H activation for functionalization .
  • Computational Screening: Fukui indices identify electron-rich sites for substitution .

Advanced: What are the degradation pathways under environmental or physiological conditions?

Methodological Answer:

  • Hydrolysis:
    • Propanamide cleavage in acidic conditions generates 4-isopropylphenylamine and chloroacetic acid derivatives .
  • Oxidation:
    • Cytochrome P450 enzymes metabolize the isopropyl group to carboxylic acids .
    • In Silico Prediction: Software like Meteor (Lhasa Ltd.) simulates metabolic pathways .

Advanced: How to establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace Cl with F or CF3) and test bioactivity .
  • 3D-QSAR: CoMFA/CoMSIA models correlate steric/electronic features with activity .
  • Mutagenesis Studies: Site-directed mutagenesis of target proteins identifies critical binding residues .

Advanced: What techniques separate enantiomers of chiral derivatives?

Methodological Answer:

  • Chiral Chromatography:
    • Use Chiralpak AD-H columns with hexane/isopropanol (90:10) for baseline resolution .
  • Kinetic Resolution: Lipase-catalyzed acyl transfer selectively modifies one enantiomer .
  • Crystallization: Diastereomeric salt formation with (−)-dibenzoyl tartaric acid .

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